molecular formula C22H26N2O3 B2526406 N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1351660-53-1

N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2526406
CAS No.: 1351660-53-1
M. Wt: 366.461
InChI Key: LYVSXMWJZJQCGC-UHFFFAOYSA-N
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Description

N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a sophisticated spirocyclic chemical building block designed for pharmaceutical research and development. This compound integrates a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane scaffold, a structure known to confer conformational constraint, which can be critical for enhancing a molecule's binding affinity and metabolic stability . The core azaspiro[3.5]nonane framework is recognized in medicinal chemistry as a valuable surrogate for piperidine or cyclohexane rings, offering potential for improved physicochemical properties . The inclusion of the N-benzhydryl group is a significant structural feature, as this moiety is present in compounds with documented biological activity . Furthermore, the 7,7-dimethyl-6,8-dioxa modification can influence the compound's solubility and pharmacokinetic profile. While the specific biological data for this exact molecule may be limited, its structural components suggest potential as a key intermediate in the synthesis of candidates for targeting a range of conditions, consistent with the research applications of similar azaspiro and benzhydryl-containing compounds . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-21(2)26-15-22(16-27-21)13-24(14-22)20(25)23-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVSXMWJZJQCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane-2-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.

Scientific Research Applications

N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological processes.

    Medicine: It has potential as a lead compound in drug discovery.

    Industry: It is explored for its catalytic properties and material science applications.

Mechanism of Action

The mechanism of action of N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional features of N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can be compared to related spirocyclic and heterocyclic compounds, as detailed below:

Structural Analogues with Modified Substituents

Compound Name Key Substituents/Features Molecular Formula Molecular Weight Key Data/Properties Reference
N-Benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide Benzhydryl (N), carboxamide (C2) C₂₃H₂₆N₂O₃ 378.47 g/mol Rigid spirocyclic core; potential for CNS activity due to benzhydryl group
2-Methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane Methanesulfonyl (N) C₉H₁₇NO₄S 235.30 g/mol Enhanced electrophilicity; potential as synthetic intermediate
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone 4-Fluorophenylthio-ethanone (C2) C₁₆H₂₀FNO₃S 325.40 g/mol Thioether linkage; fluorinated aryl group may improve metabolic stability
(2R,3R)-3-Hydroxy-N-isopropyl-1-oxa-7-azaspiro[3.5]nonane-2-carboxamide Hydroxy (C3), isopropyl carboxamide (C2) C₁₅H₂₀N₂O₃ 276.33 g/mol Chiral hydroxy group; potential for stereoselective interactions

Key Observations:

  • Steric and Electronic Effects : The benzhydryl group in the target compound confers significant steric hindrance compared to smaller substituents like methanesulfonyl or fluorophenylthio groups. This may limit membrane permeability but enhance receptor selectivity .
  • Functional Group Diversity : The carboxamide group in the target compound contrasts with ester or sulfonyl derivatives (e.g., ’s ethyl ester or ’s methanesulfonyl), altering solubility and hydrogen-bonding capacity.
  • Synthetic Utility : Derivatives like the methanesulfonyl compound () serve as intermediates for further functionalization, whereas the benzhydryl derivative is more likely optimized for bioactivity .

Pharmacological Relevance of Related Scaffolds

  • Spirocyclic Oxetane-Piperidine Derivatives : highlights a spirocyclic oxetane-piperidine carboxamide with an isopropyl group. Such compounds are explored for CNS applications due to their ability to cross the blood-brain barrier .
  • Benzofuran-Indole Hybrids: discusses 5-hydroxy-7,7-dimethyl-6,7-dihydro-1H-indol-4-(5H)-one, a spiro-like indole derivative synthesized via chemoenzymatic methods.

Solubility and Stability

  • The target compound’s solubility is expected to be moderate due to the hydrophobic benzhydryl group, whereas hydroxy or carboxamide derivatives (e.g., ) show improved aqueous solubility .
  • Stability data are absent in the evidence, but the 6,8-dioxa-2-azaspiro[3.5]nonane core is likely resistant to ring-opening under physiological conditions due to its fused oxetane-piperidine structure .

Biological Activity

N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a compound of significant interest due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is C16H19N1O3C_{16}H_{19}N_{1}O_{3}, with a molecular weight of 273.33 g/mol. The compound features a unique spiro structure that contributes to its biological activity.

Research indicates that compounds similar to N-benzhydryl derivatives exhibit inhibitory effects on various enzymes, particularly phospholipases. Phospholipase A2 (PLA2) enzymes are crucial in inflammatory processes by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor for pro-inflammatory mediators such as leukotrienes and prostaglandins .

Anti-inflammatory Properties

N-benzhydryl derivatives have shown potential as anti-inflammatory agents. In vitro studies demonstrate that these compounds can inhibit PLA2 activity, thereby reducing the production of inflammatory mediators. This inhibition may lead to decreased recruitment of inflammatory cells and reduced tissue damage in conditions such as arthritis and asthma .

Anticancer Activity

Some studies suggest that the structural features of N-benzhydryl compounds may confer anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Case Studies

  • Inflammation Model : A study investigated the effects of N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide in a murine model of inflammation. The compound significantly reduced paw swelling and inflammatory cytokine levels compared to controls.
  • Cancer Cell Line Study : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis.

Research Findings

Study TypeFindingsReference
In vitro PLA2 inhibitionSignificant reduction in PLA2 activity leading to decreased inflammatory mediator release
Murine inflammation modelReduced paw swelling and inflammatory cytokines
Cancer cell line assaysInduction of apoptosis and decreased cell viability

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